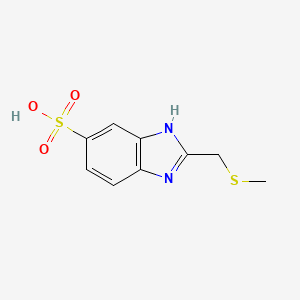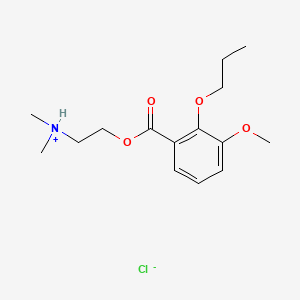
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core substituted with methoxy and propoxy groups, and an ester linkage to a dimethylaminoethyl group, forming a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 3-methoxy-2-propoxybenzoic acid with 2-(dimethylamino)ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.
Reduction: The ester linkage can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The ester linkage allows for hydrolysis, releasing the active components that exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-methoxy-, methyl ester: Similar structure but with a methyl ester instead of a dimethylaminoethyl ester.
Benzoic acid, 2-methoxy-, ethyl ester: Similar structure but with an ethyl ester and a different substitution pattern.
Uniqueness
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and propoxy groups, along with the dimethylaminoethyl ester, distinguishes it from other benzoic acid derivatives.
Eigenschaften
CAS-Nummer |
24063-41-0 |
|---|---|
Molekularformel |
C15H24ClNO4 |
Molekulargewicht |
317.81 g/mol |
IUPAC-Name |
2-(3-methoxy-2-propoxybenzoyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-5-10-19-14-12(7-6-8-13(14)18-4)15(17)20-11-9-16(2)3;/h6-8H,5,9-11H2,1-4H3;1H |
InChI-Schlüssel |
AGCONKZAPKGEKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


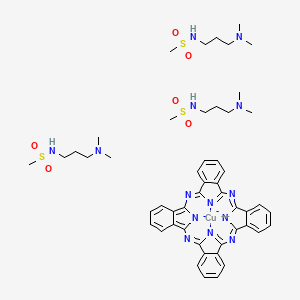
![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)



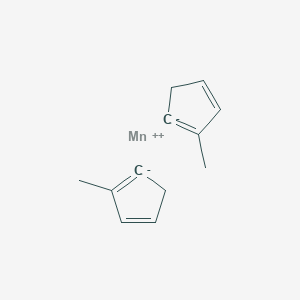
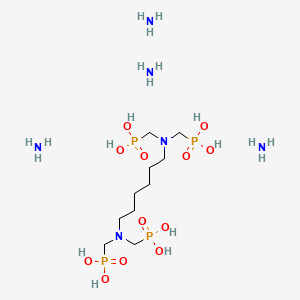
![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)


